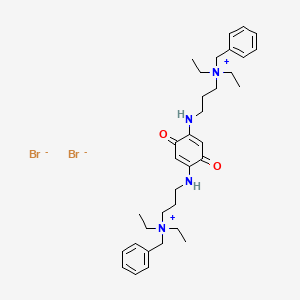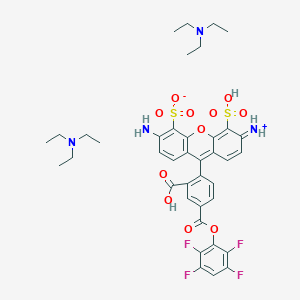
DLin-K-C3-DMA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is primarily used in the synthesis of nucleic acid-lipid particles for the delivery of nucleic acids . This compound has gained significant attention due to its role in gene therapy and drug delivery systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DLin-K-C3-DMA involves the reaction of 4-(dimethylamino)butanoate hydrochloride with a precursor compound in the presence of diisopropylethylamine and 4-dimethylaminopyridine . The reaction is typically carried out in dichloromethane as the solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified using standard techniques such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: DLin-K-C3-DMA primarily undergoes substitution reactions due to the presence of the dimethylamino group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amines, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
DLin-K-C3-DMA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used in the synthesis of nucleic acid-lipid particles for gene delivery.
Biology: Facilitates the delivery of nucleic acids into cells, aiding in gene therapy and genetic research.
Medicine: Plays a crucial role in the development of lipid nanoparticles for drug delivery, including vaccines and therapeutic agents.
Industry: Employed in the production of lipid-based formulations for various biomedical applications
Mecanismo De Acción
DLin-K-C3-DMA is often compared with other cationic lipids such as DLin-MC3-DMA and DLin-KC2-DMA .
DLin-MC3-DMA: Known for its high efficiency in small interfering RNA (siRNA) delivery.
DLin-KC2-DMA: Exhibits higher transfection efficiency for plasmid DNA compared to DLin-MC3-DMA.
Uniqueness: this compound is unique due to its specific structural features that enhance its ability to form stable nucleic acid-lipid complexes. This makes it particularly effective for gene delivery applications .
Comparación Con Compuestos Similares
- DLin-MC3-DMA
- DLin-KC2-DMA
- DODAP (1,2-dioleoyl-3-dimethylammonium-propane)
Propiedades
Fórmula molecular |
C44H81NO2 |
|---|---|
Peso molecular |
656.1 g/mol |
Nombre IUPAC |
3-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C44H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-44(46-42-43(47-44)38-37-41-45(3)4)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,43H,5-12,17-18,23-42H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |
Clave InChI |
HNTKPUXXCNQLFR-KWXKLSQISA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCCC1(OC(CO1)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCCN(C)C)CCCCCCCCC=CCC=CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


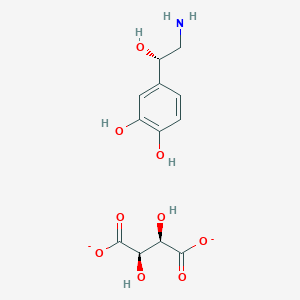
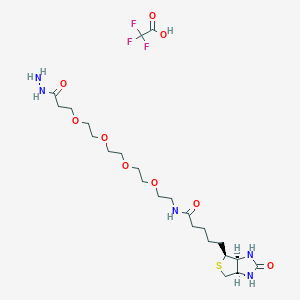
![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)
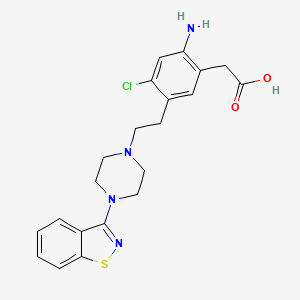
![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)

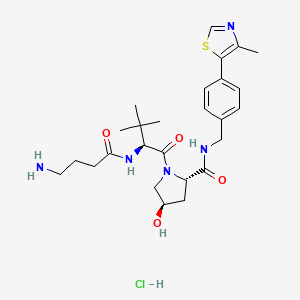
![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)
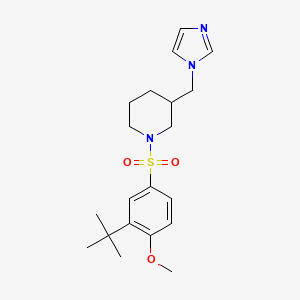
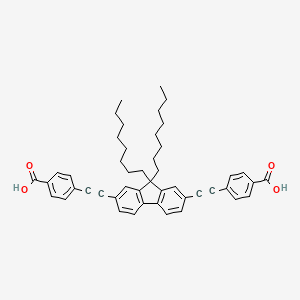
![3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid](/img/structure/B11929173.png)
![1,1,2,2-Tetrakis(4'-nitro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B11929179.png)
